6-Methoxy-isochroman
Overview
Description
6-Methoxy-isochroman is an organic compound belonging to the isochroman family. Isochromans are prominent structural motifs found in numerous bioactive natural products. The core structure of isochromans is characterized by a fused benzene and tetrahydropyran ring system. This compound, in particular, has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-Methoxy-isochroman involves the oxa-Pictet–Spengler cyclization. This reaction typically uses arylethanols and aldehydes as starting materials. The reaction is catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate. The reaction conditions are moderate, and the catalyst can be recycled multiple times without significant loss of activity .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same oxa-Pictet–Spengler cyclization method. The use of recyclable catalysts and green solvents makes this method environmentally friendly and economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-isochroman undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-Methoxy-isochroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound have shown promise as potential therapeutic agents for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
6-Methoxy-isochroman can be compared with other similar compounds such as:
- 6-Hydroxy-isochroman
- 8-Methoxy-isochroman
- 3-Methyl-isochroman
Uniqueness: this compound is unique due to its specific methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .
Comparison with Similar Compounds
- 6-Hydroxy-isochroman: Similar structure but with a hydroxyl group at the 6-position.
- 8-Methoxy-isochroman: Methoxy group at the 8-position instead of the 6-position.
- 3-Methyl-isochroman: Methyl group at the 3-position, affecting its chemical properties .
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSWYFTVSETMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561314 | |
Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33348-59-3 | |
Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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